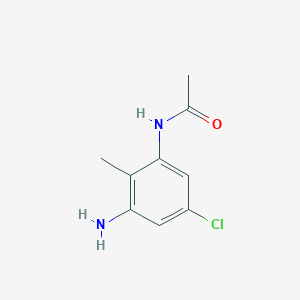

N-(3-Amino-5-chloro-2-methylphenyl)acetamide

Description

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

N-(3-amino-5-chloro-2-methylphenyl)acetamide |

InChI |

InChI=1S/C9H11ClN2O/c1-5-8(11)3-7(10)4-9(5)12-6(2)13/h3-4H,11H2,1-2H3,(H,12,13) |

InChI Key |

VPPGRIWTHDMVAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)C)Cl)N |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Chlorination, Nitration, and Reduction

This method leverages directing effects of protective groups to achieve regioselective substitutions.

Steps:

-

Acetylation of o-Toluidine :

o-Toluidine (2-methylaniline) is acetylated with acetic anhydride to form N-(2-methylphenyl)acetamide . -

Chlorination :

Chlorination using Cl/FeCl introduces a chlorine atom at position 5 (meta to the acetamide group), yielding N-(5-chloro-2-methylphenyl)acetamide . -

Nitration :

Nitration with HNO/HSO directs a nitro group to position 3 (meta to the acetamide), forming N-(3-nitro-5-chloro-2-methylphenyl)acetamide . -

Reduction :

Catalytic hydrogenation or SnCl/HCl reduces the nitro group to an amino group, producing the target compound:

Route 2: Friedel-Crafts Acylation and Oxidative Ring-Opening

Adapted from patent CN116730859A, this route avoids hazardous reagents like trichloroacetaldehyde.

Steps:

-

Chlorination of o-Toluidine :

o-Toluidine is treated with Cl/HO to form 2-methyl-4-chloroaniline . -

Friedel-Crafts Acylation :

Reaction with oxalyl chloride and AlCl yields 5-chloro-7-methylisatin . -

Oxidative Ring-Opening :

NaOH/HO opens the isatin ring to form 5-chloro-2-amino-3-methylbenzoic acid . -

Amidation :

Thionyl chloride converts the carboxylic acid to an acid chloride, which reacts with methylamine to form the target acetamide.

Key Advantages :

Route 3: One-Pot Synthesis via Electrophilic Substitution

A streamlined approach using bis(trichloromethyl) carbonate (BTC) for cyclization:

-

Cyclization :

2-Amino-3-methylbenzoic acid reacts with BTC to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione . -

Aminolysis :

Treatment with aqueous methylamine yields 2-amino-N,3-dimethylbenzamide . -

Halogenation :

N-Chlorosuccinimide (NCS) introduces chlorine at position 5 via electrophilic substitution.

Conditions :

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Key Steps | Nitration/Reduction | Friedel-Crafts | One-pot halogenation |

| Yield | 87–94% | 95% | 97.2% |

| Hazardous Reagents | HNO, Cl | HO | BTC |

| Scalability | Moderate | High | High |

Critical Reaction Conditions

Chlorination Optimization

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-5-chloro-2-methylphenyl)acetamide has been studied for its potential as an antimicrobial agent . Research indicates that structural modifications can significantly influence its biological activity:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various acetamide derivatives, including this compound, revealing a strong correlation between structural features and biological activity. The presence of the chloro group was found to enhance antimicrobial effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus .

- Cytotoxicity in Cancer Cells : Investigations into the cytotoxic effects of this compound on human cancer cell lines (e.g., CEM and MCF-7) demonstrated its ability to inhibit cell proliferation and induce apoptosis, marking it as a promising candidate for cancer therapy .

Biological Studies

The compound has been utilized in various biological assays:

- Enzyme Inhibition Studies : this compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be crucial for drug metabolism .

- Behavioral Studies : In preclinical trials assessing antidepressant-like effects, varying doses of this compound resulted in significant reductions in immobility duration in forced swimming tests, suggesting potential antidepressant properties .

Case Study 1: Antimicrobial Activity

Objective : To assess the antibacterial effects against Klebsiella pneumoniae.

Method : Minimum Inhibitory Concentration (MIC) was determined for this compound compared to structurally similar compounds.

Results : The compound exhibited an MIC of 512 µg/mL, demonstrating enhanced antibacterial activity attributed to the chloro substituent .

Case Study 2: Anticancer Activity

Objective : Evaluate cytotoxic effects on cancer cell lines.

Method : Human cancer cell lines were treated with varying concentrations of the compound.

Results : Significant inhibition of cell growth was observed with IC50 values indicating potent anticancer activity, suggesting further investigation for therapeutic development .

Summary Table of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | This compound | 512 | N/A |

| Anticancer | This compound | N/A | Induced apoptosis in treated cells |

| Antidepressant | This compound | N/A | Significant reduction in immobility at doses |

Mechanism of Action

The mechanism of action of N-(3-Amino-5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The amino group and the chloro substituent play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Features and Crystallography

Substituent positions and electronic effects significantly alter molecular geometry and crystal packing. For example:

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide: The meta-chloro substituent reduces molecular symmetry, resulting in monoclinic crystal systems with distinct lattice constants compared to methyl-substituted analogs .

- N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide : Dual chloro substituents enhance electron-withdrawing effects, leading to tighter molecular packing and altered space groups (e.g., P2₁/c vs. P-1) .

Table 1: Structural Parameters of Selected Acetamides

| Compound | Substituents | Crystal System | Space Group | Notable Features |

|---|---|---|---|---|

| Target Compound | 3-NH₂, 5-Cl, 2-CH₃ | Not Reported | – | Mixed electronic effects |

| N-(3-Chlorophenyl)-trichloro-acetamide | 3-Cl | Monoclinic | P2₁/c | Asymmetric unit with 1 molecule |

| N-(3,5-Dichlorophenyl)-trichloro-acetamide | 3,5-Cl₂ | Triclinic | P-1 | Enhanced electron withdrawal |

| N-(3-Chloro-4-hydroxyphenyl)acetamide | 3-Cl, 4-OH | – | – | Hydrogen-bonding capacity |

Pharmacological Activities

Substituent modifications directly impact biological activity:

- Antimicrobial Activity: N-(3,5-Difluorophenyl)acetamide and N-(3-Isopropylphenyl)acetamide exhibit strong gram-positive antibacterial activity due to fluorinated and bulky alkyl groups enhancing membrane penetration .

- Enzyme Inhibition: N-(Thiazol-2-yl)acetamide and N-(6-Chloropyridin-2-yl)acetamide show antifungal activity via thiazole and pyridine moieties interacting with fungal enzymes . N-(Benzothiazol-2-yl)acetamide derivatives inhibit monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE), suggesting the target compound’s amino group could modulate similar pathways .

Cancer and Inflammation :

Table 2: Pharmacological Profiles of Selected Acetamides

Biological Activity

N-(3-Amino-5-chloro-2-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amide derivative characterized by the presence of an amino group and a chloro substituent on a methylphenyl ring. The structural formula can be represented as follows:

This compound's unique structure influences its interaction with biological targets, contributing to its pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to antimicrobial effects. For instance, it has been noted to affect enzymes critical for microbial growth, thereby exhibiting potential as an antimicrobial agent.

- Cell Signaling Modulation : It may alter signaling pathways by binding to receptors or other proteins, influencing processes such as cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potency .

Anticancer Potential

Recent studies have highlighted the compound's potential in cancer therapy, particularly in targeting triple-negative breast cancer (TNBC) cells. The compound has shown efficacy in reducing cancer stem cell populations and modulating surface markers associated with tumor aggressiveness .

Table 1: Summary of Biological Activities

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated that modifications in the side chains significantly influenced the antibacterial activity, with some derivatives showing MIC values as low as 8 μg/mL against resistant strains .

- Cancer Treatment Investigation : In a recent investigation, treatment with this compound led to a significant reduction in the percentage of CD15s + and CD44 + cancer stem cell populations in TNBC models. The treatment demonstrated a marked decrease in cell viability and migration capabilities, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Amino-5-chloro-2-methylphenyl)acetamide, and what reaction conditions are critical for yield optimization?

- Methodology :

- The compound can be synthesized via acylation of 3-amino-5-chloro-2-methylaniline with acetyl chloride or chloroacetyl chloride. Key steps include:

Acylation : React the amine with acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere to prevent oxidation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

- Critical Factors : Temperature control (to avoid side reactions), solvent purity, and stoichiometric ratios (1:1.2 amine to acetyl chloride) to maximize yield.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : - and -NMR in DMSO- or CDCl to confirm aromatic protons, acetamide methyl groups, and amine protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H] peak at m/z 227.06) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodology :

- Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | ~10–15 |

| Water | <1 |

- Experimental Impact : Use DMSO for stock solutions in biological assays, but ensure <1% DMSO in final concentrations to avoid cytotoxicity. For crystallography, optimize solvent mixtures (e.g., DCM/hexane) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., HOMO = -6.2 eV, LUMO = -1.8 eV) and Molecular Electrostatic Potential (MESP) maps to identify nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., mGluR5) based on structural analogs .

Q. What strategies resolve contradictions in crystallographic data analysis for this compound?

- Methodology :

- Software Tools : SHELXL for refinement against high-resolution data. Validate using R-factors (<5%) and residual electron density maps .

- Twinned Data : Apply SHELXD for structure solution and SHELXE for experimental phasing in cases of twinning or low-resolution data .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity in related acetamide derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare IC values of analogs (e.g., chloro vs. fluoro substituents) in enzyme inhibition assays. Example

| Derivative | IC (nM) | Target |

|---|---|---|

| N-(3-Chloro-2-methylphenyl)acetamide | 120 | mGluR5 |

| N-(3-Fluoro-2-methylphenyl)acetamide | 85 | mGluR5 |

- Key Insight : Chloro substituents enhance metabolic stability but may reduce binding affinity compared to fluoro analogs .

Q. What experimental and computational approaches validate the compound’s potential as a kinase inhibitor?

- Methodology :

- Kinase Assays : Use ADP-Glo™ kinase assay to measure inhibition of kinases (e.g., EGFR, VEGFR2) at varying concentrations (1–100 µM).

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability and key residues (e.g., Lys721 in EGFR) .

Contradictions and Troubleshooting

Q. How to address discrepancies in NMR spectra due to tautomerism or solvent effects?

- Methodology :

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic processes (e.g., amine proton exchange).

- Solvent Screening : Compare spectra in DMSO-, CDCl, and CDOD to isolate solvent-induced shifts .

Q. Why do crystallographic refinements sometimes fail for this compound, and how can this be mitigated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.